Methyl 3-oxotetrahydrothiophene-2-carboxylate
Overview
Description
Methyl 3-oxotetrahydrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H8O3S and its molecular weight is 160.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mechanistic Studies and Preparation Techniques
The Dieckmann reaction mechanism involving methyl 3-(methoxycarbonylmethylthio)-propionate leading to methyl 3-oxotetrahydrothiophene-2-carboxylate and its isomers has been elaborated, offering insights into synthetic methodologies and preparation techniques for related compounds (Hromatka, Binder, & Eichinger, 1973).
Synthetic Routes and Derivatives
Research on methyl 3-hydroxythiophene-2-carboxylate has led to the development of new routes to synthesize mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's versatility in chemical synthesis (Corral & Lissavetzky, 1984).
Photochemical Applications
A study on the photochemistry of 4‐thia‐2‐cycloalkenones, including methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, has revealed selective photocyclization processes, contributing to the understanding of photochemical behavior in similar compounds (Anklam, Lau, & Margaretha, 1985).
Cross-Coupling Reactions
The development of a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has been reported, showcasing the utility of this compound in forming N-arylated products with a broad range of functional groups (Rizwan et al., 2015).
Crystal Structure and Computational Study
A detailed crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate, a related compound, provides insights into its properties, including interactions and energies within crystal packing, which is essential for the design of new materials and compounds (Tao et al., 2020).
Safety and Hazards
“Methyl 3-oxotetrahydrothiophene-2-carboxylate” is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 3-oxotetrahydrothiophene-2-carboxylate is a complex organic compound It’s known to be used in the production of dihydro-thiophen-3-one , suggesting that it may interact with enzymes or proteins involved in this biochemical process.
Biochemical Pathways
Given its role in the production of dihydro-thiophen-3-one , it may be involved in pathways related to this compound. The downstream effects of these interactions would depend on the specific roles of these pathways in cellular processes.
Result of Action
Its role in the production of dihydro-thiophen-3-one suggests that it may have effects related to the functions of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules or ions in the environment. For instance, the compound has a melting point of 38 °C (lit.) and a boiling point of 232-254 °C/0.1 mmHg (lit.) , indicating that its stability and activity may be affected by temperature.
Properties
IUPAC Name |
methyl 3-oxothiolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSSXVYKOOVOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863011 | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-69-2 | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2689-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenecarboxylic acid, tetrahydro-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tetrahydro-3-oxo-2-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-oxotetrahydrothiophene-2-carboxylate in the synthesis of thiophenedicarboxylic acids?
A1: this compound serves as a key intermediate in a novel synthetic route for producing 2,3-thiophenedicarboxylic acid. [] The research highlights a method that utilizes readily available starting materials, methyl thioglycolate and ethyl acrylate, to synthesize this specific intermediate. The method emphasizes the selective preparation of this compound, distinguishing it from Methyl 4-oxotetrahydrothiophene-3-carboxylate, both derived from methyl 3-thiaadipate. This selectivity is crucial for the subsequent steps in synthesizing the desired 2,3-thiophenedicarboxylic acid. [] The described method offers a new approach to obtaining this valuable compound and its dihydro derivative. []
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